Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate

Description

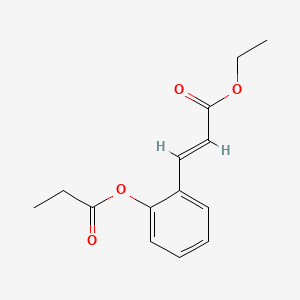

Structure

2D Structure

3D Structure

Properties

CAS No. |

84930-09-6 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

ethyl (E)-3-(2-propanoyloxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H16O4/c1-3-13(15)18-12-8-6-5-7-11(12)9-10-14(16)17-4-2/h5-10H,3-4H2,1-2H3/b10-9+ |

InChI Key |

PRRONMLGRGYZHU-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC=C1C=CC(=O)OCC |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1C=CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 3 2 1 Oxopropoxy Phenyl Acrylate and Its Derivatives

Established Synthetic Routes for Acrylate (B77674) Esters with Phenolic Substructures

The construction of acrylate esters bearing phenolic groups can be approached through several reliable synthetic strategies. The key is the sequential or convergent assembly of the three core components: the phenol (B47542), the propionyl group, and the ethyl acrylate moiety.

Esterification Reactions for Acrylate Moiety Introduction

The introduction of the acrylate group is a critical step, typically achieved via esterification. One direct method involves the reaction of a compound with a phenolic hydroxyl group with acrylic acid or its derivatives. google.com For instance, a suitably substituted phenol can be subjected to a dehydration reaction with acrylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures of 110°C or higher to drive the reaction towards the ester product. google.com To prevent the polymerization of the acrylic acid or the resulting acrylate ester, air can be introduced into the reaction system. google.com

Alternatively, the esterification can be performed using more reactive acylating agents like acyl chlorides. mdpi.comlew.ro In a typical procedure, a phenol is reacted with an alkanoyl chloride. lew.ro This reaction can be carried out under phase-transfer catalysis (PTC) conditions, using an aqueous sodium hydroxide (B78521) solution and a catalyst like tetrabutylammonium (B224687) chloride in a two-phase system (e.g., dichloromethane/water). lew.ro This method is efficient, often concluding in minutes at low temperatures (e.g., 0°C) and does not require anhydrous conditions. lew.ro The mechanism involves the formation of a phenoxide anion in the aqueous phase, which then forms an ion pair with the PTC catalyst, transfers to the organic phase, and reacts with the acyl chloride. lew.ro

Enzyme-catalyzed reactions also present a viable route. Lipases, for example, can catalyze the esterification of phenolic compounds under mild conditions, which is advantageous for preventing side reactions. nih.gov

Strategies for Introducing the Propionyloxy Phenyl Moiety

The propionyloxy group (-O-C(O)CH₂CH₃) attached to the phenyl ring is an ester functionality that can be introduced at different stages of the synthesis. A common and effective strategy is the O-acylation of a precursor phenolic compound. rsc.org

This can be accomplished by reacting a hydroxyl-substituted phenyl derivative (e.g., ethyl 3-(2-hydroxyphenyl)acrylate) with propionyl chloride or propionic anhydride. The reaction is typically performed in the presence of a base to neutralize the HCl or propionic acid byproduct. Phase-transfer catalysis, as described for acrylate introduction, is also highly effective for this transformation, allowing for rapid and high-yield synthesis of the phenolic ester. lew.ro

Recent advancements have introduced novel methods for the O-acylation of phenols. One such method uses stable organic salts as the acylating agents, mediated by diethylaminosulfur trifluoride (DAST), which activates the phenolic hydroxyl group. rsc.org This approach allows for the quantitative production of phenolic esters from a variety of phenols at room temperature. rsc.org Another strategy involves the enzymatic acylation of polyphenols, which proceeds with high selectivity and under mild conditions. franciscoploulab.eu

Knoevenagel Condensation Approaches for α,β-Unsaturated Esters

The Knoevenagel condensation provides a powerful method for forming the α,β-unsaturated ester core structure. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.orgthermofisher.com

To synthesize Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate via this route, a suitable starting material would be 2-(1-oxopropoxy)benzaldehyde. This aldehyde can be reacted with an active methylene compound such as diethyl malonate or ethyl acetoacetate. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the target α,β-unsaturated system. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

The choice of catalyst and solvent is crucial for the reaction's success. Removing the water formed during the reaction, for example through azeotropic distillation, helps to shift the equilibrium toward the product. thermofisher.com

| Synthetic Route | Key Reactants | Typical Catalysts/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Direct Esterification | Phenol, Acrylic Acid | H₂SO₄, p-TsOH | High temperature (≥110°C) required; polymerization inhibitor may be needed. | google.com |

| Acyl Chloride Esterification (PTC) | Phenol, Acryloyl Chloride | NaOH, Tetrabutylammonium Chloride | Fast reaction at low temperatures; two-phase system; no anhydrous conditions needed. | lew.ro |

| Knoevenagel Condensation | Phenolic Aldehyde, Active Methylene Compound (e.g., Diethyl Malonate) | Weak amines (e.g., Piperidine) | Forms the C=C double bond; suitable for creating the α,β-unsaturated system. | wikipedia.orgthermofisher.com |

Advanced Reaction Mechanisms Involving the Acrylate Core

The acrylate core of this compound is an α,β-unsaturated carbonyl system, making it susceptible to specific types of chemical transformations, most notably conjugate additions.

Michael Addition Reactions: Chemoselectivity and Regioselectivity Considerations

The Michael addition, or conjugate nucleophilic addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net The electron-withdrawing nature of the ester group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This 1,4-addition results in the formation of a new bond at the β-carbon, leading to a resonance-stabilized enolate intermediate, which is then typically protonated at the α-carbon. libretexts.orgfiveable.me

Regioselectivity: Nucleophilic addition to α,β-unsaturated esters can potentially occur at two sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). rsc.org The outcome is influenced by several factors:

Nature of the Nucleophile: "Soft" nucleophiles (e.g., amines, thiols, organocuprates) preferentially undergo 1,4-addition. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition to the carbonyl carbon. fiveable.me

Substrate Structure: The steric and electronic properties of the acrylate itself can influence the reaction pathway.

Reaction Conditions: Factors like temperature and solvent can also affect the regioselectivity. Generally, conjugate additions are reversible and thermodynamically controlled, often leading to the more stable 1,4-adduct. libretexts.org

Chemoselectivity: In molecules with multiple electrophilic sites, like the target compound which has two ester groups, chemoselectivity becomes important. The acrylate ester carbonyl is generally less electrophilic than the β-carbon of the conjugated system for soft nucleophiles. Thus, Michael addition is the expected reaction pathway over nucleophilic acyl substitution at either ester group under typical conditions.

Nucleophilic Conjugate Addition with Heterocyclic Systems

The conjugate addition of nitrogen-containing heterocycles to α,β-unsaturated systems is a well-established method for creating complex, biologically relevant molecules. nih.gov N-heterocycles can act as effective nucleophiles in Michael additions to the acrylate core. researchgate.net

Research has shown that the process can be catalyzed by organocatalysts, such as isothiourea derivatives or cinchona alkaloids, to achieve high yields and enantioselectivity. nih.govnih.gov For example, the isothiourea-catalyzed Michael addition of pronucleophiles like 3-aryloxindoles to α,β-unsaturated esters proceeds with high diastereoselectivity and enantioselectivity. nih.gov Similarly, cinchona alkaloid derivatives have been used to promote the Michael addition of various N-heterocycles to nitroolefins, a related class of Michael acceptors. nih.gov N-heterocyclic carbenes (NHCs) have also been shown to catalyze the oxa-Michael addition of hydroxyl-functionalized acrylates. rsc.org

These reactions demonstrate that the acrylate core is a versatile acceptor for a range of heterocyclic nucleophiles, enabling the synthesis of complex derivatives. The stability of the intermediate anionic adduct, which can be enhanced by the heterocyclic structure, allows for the reaction to proceed efficiently. nsf.gov

| Michael Acceptor | Nucleophile (N-Heterocycle) | Catalyst/Promoter | Key Outcome | Reference |

|---|---|---|---|---|

| α,β-Unsaturated p-nitrophenyl esters | 3-Aryloxindoles, 4-Substituted-dihydropyrazol-3-ones | Isothiourea | High yield, excellent diastereo- and enantioselectivity. | nih.gov |

| Nitroolefins | Various N-heterocycles | Cinchona Alkaloid Derivative | Moderate to high enantioselectivities. | nih.gov |

| trans-1,2-di-(2-pyridyl)ethylene | Organolithium reagents | None (Stoichiometric) | Stable intermediate Michael adducts formed, allowing for subsequent reaction with electrophiles. | nsf.gov |

| Hydroxyl functionalized acrylates | Intramolecular -OH | N-Heterocyclic Carbene (NHC) | Oxa-Michael addition polymerization to form poly(ester-ether)s. | rsc.org |

Organocatalyzed Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, the electron-withdrawing nature of the acrylate group makes it an excellent Michael acceptor. Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions.

Research has shown that cinchona alkaloid-derived bifunctional organocatalysts are highly effective in catalyzing the enantioselective Michael addition of β-keto esters to acrylic esters. rsc.org These reactions can generate products with all-carbon quaternary stereocenters in high yields and enantiomeric excesses. For instance, the addition of indanone-derived β-keto esters to various acrylate esters has been demonstrated. While direct studies on this compound are not available, it is anticipated to react similarly with various carbon nucleophiles in the presence of suitable organocatalysts. The reaction of unactivated α-branched nitroalkanes with acrylate templates, catalyzed by chiral amine/ureidoaminal bifunctional catalysts, also provides a route to tertiary nitrocompounds with high enantioselectivity. acs.org

Table 1: Examples of Organocatalyzed Michael Additions to Acrylate Derivatives

| Catalyst | Nucleophile | Acrylate Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona alkaloid-derived bifunctional organocatalyst | β-keto ester | Acrylic esters | Up to 96% | Up to 98% | rsc.org |

| Chiral amine/ureidoaminal bifunctional catalyst | α-branched nitroalkanes | α'-hydroxy enones (acrylate surrogates) | 55-80% | Up to 96:4 e.r. | acs.org |

| (R,R)-1,2-diphenylethylenediamine-based thiourea | Isobutyraldehyde | Maleimides | ≥97% | 99% | nih.gov |

Phospha-Michael Addition Chemistry

The phospha-Michael addition involves the conjugate addition of a phosphorus-based nucleophile to an activated alkene. This reaction is a highly efficient method for the formation of carbon-phosphorus bonds, leading to the synthesis of a wide range of organophosphorus compounds.

Studies have demonstrated the phospha-Michael addition of phosphines to acrylic compounds. For example, triphenylphosphine (B44618) can catalyze the addition of alcohols to acrylates, but it can also act as a nucleophile itself. mdpi.com More relevantly, the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors, including acrylates, yields phosphonium (B103445) phenolate (B1203915) zwitterions. researchgate.netrsc.org The presence of the ortho-hydroxyl group in these phosphine (B1218219) catalysts plays a crucial role in the reaction mechanism. Given the structural similarity, this compound would be expected to undergo phospha-Michael addition with various phosphines, potentially leading to novel organophosphorus compounds. A recent study detailed the first phospha-Michael addition to α-trifluoromethylacrylates, highlighting the tolerance of this reaction to various substituents and resulting in products with contiguous C-P and C-CFY₂ bonds in good to excellent yields and diastereoselectivities. researchgate.net

Table 2: Examples of Phospha-Michael Addition to Activated Alkenes

| Phosphorus Nucleophile | Michael Acceptor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-di-tert-butyl-6-(diphenylphosphino)phenol | Methyl acrylate | Dichloromethane, rt, 24h | Phosphonium phenolate zwitterion | - | researchgate.netrsc.org |

| Tris(2-carboxyethyl)phosphine | Acrylamide | pH 7.4 | Phosphonium product | - (k = 0.07 M⁻¹s⁻¹) | nih.gov |

| Diarylphosphine oxide | α-trifluoromethylacrylates | DABCO, MeCN, 40°C | anti-adducts | Good to excellent | researchgate.net |

Aza-Michael Addition Pathways in Acrylate Synthesis

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone reaction for the synthesis of β-amino acids and their derivatives. researchgate.netgeorgiasouthern.eduwikipedia.org Ethyl acrylate and its derivatives are common Michael acceptors in this reaction. researchgate.netresearchgate.net

The reaction can be catalyzed by various means, including Lewis acids, Brønsted acids, and bases. Solvent-free conditions using catalysts like LiClO₄ have been shown to be effective for the aza-Michael addition of secondary amines to α,β-unsaturated esters, affording β-amino esters in high yields. researchgate.net Furthermore, microwave-assisted aza-Michael additions of benzylamine (B48309) to various acrylates under solvent-free conditions, sometimes using DBU as a catalyst, have been reported to be efficient. mdpi.com The reactivity in these additions is influenced by the substituents on the acrylate. For instance, the presence of an ortho-hydroxyl group on a ketimine derived from 2-hydroxybenzophenone (B104022) has been shown to improve the enantioselectivity of the aza-Michael addition to nitroolefins. harvard.edu This suggests that the ortho-ester group in this compound could influence the stereochemical outcome of such reactions.

Table 3: Examples of Aza-Michael Addition to Acrylate Derivatives

| Nitrogen Nucleophile | Acrylate Substrate | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Secondary amines | Ethyl acrylate | LiClO₄, room temp, solvent-free | High | researchgate.net |

| Benzylamine | Methyl acrylate | MW, 75°C, 10 min, DBU | 41% (mono-adduct) | mdpi.com |

| Benzylamine | Ethyl 2-phenylacrylate | rt, 10 min, DBU | 88% | mdpi.com |

| Isatin derivatives | Acrylates | KOH, DMF, 25°C | 72.5% | wikipedia.org |

Morita-Baylis-Hillman Reaction Contributions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. longdom.orglongdom.orgresearchgate.netprinceton.eduwikipedia.org The reaction yields densely functionalized allylic alcohols.

Acrylates are common activated alkenes in the MBH reaction. princeton.edu The reaction of salicylaldehydes (2-hydroxybenzaldehydes) with acrylates, such as methyl acrylate, in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), has been shown to proceed through a Baylis-Hillman pathway to form chromene and coumarin (B35378) derivatives. researchgate.net This indicates that the precursor to the title compound, Ethyl 3-(2-hydroxyphenyl)acrylate, can be synthesized via an intramolecular cyclization following an initial MBH reaction. The reactivity of the acrylate in the MBH reaction is influenced by the nature of the ester group and the substituents on the aldehyde. Tandem reactions involving an initial MBH reaction followed by a Michael addition have also been reported, showcasing the versatility of this reaction in building molecular complexity. nih.gov

Table 4: Examples of Morita-Baylis-Hillman Reactions Involving Acrylates

| Aldehyde | Activated Alkene | Catalyst | Solvent/Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | tert-Butyl acrylate | DABCO | - | Chromene (24%), Coumarin (40%) | researchgate.net |

| Various aldehydes | Ethyl acrylate | DABCO/Amberlyst® 15 | Ambient temp, solvent-free | Good to excellent yields | mdpi.com |

| p-Nitrobenzaldehyde | Methyl acrylate | DABCO | DMSO | - (kinetic study) | chemrxiv.org |

| Ferrocenealdehyde | Various acrylates | - | - | Highly functionalized ferrocene (B1249389) derivatives | mdpi.com |

Diels-Alder Reactions with Acrylate Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Acrylates, including ethyl acrylate, are effective dienophiles, particularly when they possess electron-withdrawing groups that lower the energy of their LUMO (Lowest Unoccupied Molecular Orbital). harvard.eduwikipedia.org

The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a stereospecific manner with respect to both the diene and the dienophile. Ethyl acrylate can react with various dienes, such as buta-1,3-diene, to yield cyclohexene (B86901) derivatives. wikipedia.org The presence of Lewis acids can accelerate the reaction and influence the endo/exo selectivity of the products. wikipedia.org Computational studies on the Diels-Alder reaction of ethyl-S-lactyl acrylate with cyclopentadiene (B3395910) have provided insights into the origins of stereoselectivity. researchgate.net While there are no specific reports on the Diels-Alder reactivity of this compound, its acrylate moiety would undoubtedly participate as a dienophile in cycloaddition reactions, leading to complex cyclic structures.

Table 5: Examples of Diels-Alder Reactions with Acrylate Dienophiles

| Diene | Dienophile | Catalyst/Conditions | Product/Selectivity | Reference |

|---|---|---|---|---|

| Buta-1,3-diene | Ethyl acrylate | - | Cyclohexene carboxylic acid ester | wikipedia.org |

| Furan | Ethyl acrylate | Sulfur-stabilized borenium cation/SnCl₄, -60°C | Enantioselective adduct | researchgate.net |

| Cyclopentadiene | Ethyl-S-lactyl acrylate | HF, MP2, B3LYP, B3PW91 (computational) | s-cis transition states favored | researchgate.net |

| Cyclic Dienes | Methyl 2-(methyl(phenyl)carbamoyl)acrylate | - (computational) | Regio- and stereoselective adducts | acs.org |

Derivatization Strategies and Functional Group Interconversions

Transformations at the Ester Group: Hydrolysis and Transesterification

The ester groups in this compound, both the ethyl ester of the acrylate and the propoxy ester on the phenyl ring, are susceptible to hydrolysis and transesterification, providing avenues for further derivatization.

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. The kinetics of the base-catalyzed hydrolysis of ethyl cinnamate (B1238496), a structurally related compound, have been studied in various solvent systems like water-methanol mixtures. researchgate.netresearchgate.netlongdom.orglongdom.org These studies show that the reaction rate is influenced by the solvent composition and temperature. Microwave-assisted hydrolysis of ethyl cinnamates using potassium carbonate in ethanol (B145695) has also been reported as a simple and greener method for synthesizing the corresponding carboxylates in high yields. nih.gov It is expected that the ethyl ester group of the target compound would undergo hydrolysis under similar conditions to yield the corresponding carboxylic acid. The propoxy ester is also susceptible to hydrolysis, potentially leading to the di-acid or selective hydrolysis depending on the reaction conditions.

Transesterification: Transesterification allows for the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is a versatile tool for modifying the ester functionality. The transesterification of ethyl trans-cinnamate has been studied using Brønsted acidic ionic liquids as catalysts. researchgate.net The synthesis of other cinnamate esters, such as menthyl cinnamate, has been achieved through the Fischer esterification of cinnamic acid with menthol, a process mechanistically related to transesterification. uns.ac.id The ethyl ester of the target compound could be converted to other esters (e.g., methyl, butyl) via transesterification, which could modify the physical and chemical properties of the molecule.

Table 6: Examples of Hydrolysis and Transesterification of Cinnamate Esters

| Reaction | Substrate | Reagents/Catalyst | Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | Ethyl cinnamate | NaOH | Water-Methanol | Cinnamic acid (kinetic study) | longdom.orglongdom.org |

| Hydrolysis | Ethyl cinnamates | K₂CO₃/Ethanol | Microwave, 180°C, 20 min | Potassium carboxylates (73-98%) | nih.gov |

| Transesterification | Ethyl trans-cinnamate | [EMIM][HSO₄] | - | Other esters | researchgate.net |

| Esterification | Cinnamic acid | Menthol/H₂SO₄ | 5 hours | Menthyl cinnamate | uns.ac.id |

Modifications of the Phenyl Ring and its Substituents

The functionalization of the phenyl ring of this compound and related compounds is crucial for creating structural diversity. Modifications can be introduced either by starting with an already substituted precursor or by direct chemical transformation of the aromatic ring.

One primary strategy involves the Darzens condensation reaction, which synthesizes phenyl-substituted glycidic esters from various benzaldehyde (B42025) derivatives and an alpha-halo ester in the presence of a base. mdpi.com By selecting a benzaldehyde with desired substituents, a wide array of functionalized phenyl rings can be incorporated into the parent structure before its elaboration into the final acrylate.

Another significant pathway for modification involves intramolecular cyclization reactions. For instance, related 3-anilino-3-phenylacrylate esters, when treated with strong acids or acetylating agents like acetic anhydride, can undergo complex cyclization and rearrangement reactions. researchgate.net These reactions can lead to the formation of polysubstituted quinoline (B57606) derivatives, effectively transforming the initial phenyl substituent into a part of a new heterocyclic ring system. researchgate.net While this process fundamentally alters the core structure, it represents a powerful method for derivatization originating from the phenyl-substituted acrylate scaffold.

Table 1: Examples of Phenyl Ring Modification via Precursor Synthesis (Darzens Reaction) This table illustrates how different substituted benzaldehydes can be used to produce varied phenyl-substituted glycidic esters, which are precursors for acrylate derivatives.

| Starting Benzaldehyde Precursor | Resulting Phenyl-Substituted Intermediate | Reference |

| Benzaldehyde | Ethyl 3-phenylglycidate | mdpi.com |

| 4-Methylbenzaldehyde | Ethyl 3-(4-methylphenyl)glycidate | mdpi.com |

| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)glycidate | mdpi.com |

| 2-Hydroxybenzaldehyde | Ethyl 3-(2-hydroxyphenyl)glycidate | N/A |

Preparation of Hydrazides and Thiosemicarbazides from Acrylate Esters

The conversion of the ethyl ester moiety of this compound into hydrazides serves as a key step toward further functionalization. This transformation is typically achieved through hydrazinolysis, where the ester is reacted with hydrazine (B178648) hydrate. google.comnih.gov The reaction is generally carried out by heating the ester and a slight molar excess of hydrazine hydrate, often in an alcohol solvent such as ethanol, under reflux conditions for several hours. google.comnih.gov Upon completion, the resulting hydrazide, 3-(2-(1-oxopropoxy)phenyl)acrylohydrazide, can be isolated by cooling the reaction mixture and collecting the precipitated product.

The synthesized acrylohydrazide is a versatile intermediate for the preparation of thiosemicarbazides. The standard procedure involves reacting the hydrazide with a selected isothiocyanate in an ethanol medium. nih.gov The mixture is heated for a short period, typically around 30 minutes, to facilitate the addition reaction, yielding the corresponding N-substituted thiosemicarbazide (B42300) derivative. nih.gov The choice of isothiocyanate allows for the introduction of a wide variety of substituents.

Table 2: General Reaction Conditions for Hydrazide Synthesis

| Reactants | Solvent | Conditions | Product | Reference |

| Ethyl Acrylate Ester, Hydrazine Hydrate | Anhydrous Ethanol | Reflux (0.5-2 hours) | Acrylohydrazide | google.comnih.gov |

Table 3: Synthesis of Thiosemicarbazide Derivatives from Acrylohydrazide This table shows examples of thiosemicarbazide derivatives prepared by reacting a hydrazide with various isothiocyanates.

| Acrylohydrazide Intermediate | Isothiocyanate (R-NCS) | Resulting Thiosemicarbazide Derivative | Yield Range | Reference |

| 3-(2-(1-oxopropoxy)phenyl)acrylohydrazide | Phenyl isothiocyanate | 1-(3-(2-(1-oxopropoxy)phenyl)acryloyl)-4-phenylthiosemicarbazide | 58-69% | nih.gov |

| 3-(2-(1-oxopropoxy)phenyl)acrylohydrazide | 4-Chlorophenyl isothiocyanate | 1-(3-(2-(1-oxopropoxy)phenyl)acryloyl)-4-(4-chlorophenyl)thiosemicarbazide | 58-69% | nih.gov |

| 3-(2-(1-oxopropoxy)phenyl)acrylohydrazide | Ethyl isothiocyanate | 1-(3-(2-(1-oxopropoxy)phenyl)acryloyl)-4-ethylthiosemicarbazide | 58-69% | nih.gov |

| 3-(2-(1-oxopropoxy)phenyl)acrylohydrazide | Allyl isothiocyanate | 1-(3-(2-(1-oxopropoxy)phenyl)acryloyl)-4-allylthiosemicarbazide | 58-69% | nih.gov |

Azide (B81097) Coupling Methods for Amide Synthesis

The azide coupling method is a highly efficient, one-pot strategy for synthesizing a diverse range of N-substituted amides from the corresponding hydrazide. acs.org This method is particularly advantageous due to its mild reaction conditions, simple workup, and high yields. acs.org

The synthesis begins with the conversion of the hydrazide, such as 3-(2-(1-oxopropoxy)phenyl)acrylohydrazide, into a reactive acyl azide intermediate. This is achieved by treating the hydrazide with sodium nitrite (B80452) in an acidic aqueous solution at a low temperature, typically around -5 °C. acs.org The generated acyl azide is highly reactive and is used in situ without isolation. acs.org It is important to maintain low temperatures, as acyl azides can be unstable and may rearrange to form an isocyanate upon heating. stackexchange.com

The in situ generated acyl azide is then immediately reacted with a primary or secondary amine. acs.org The amine nucleophilically attacks the acyl azide, leading to the formation of the desired amide bond and the release of nitrogen gas as a byproduct. acs.org This method allows for the coupling of a wide variety of amines, affording N-alkyl, N-aryl, and N-heterocyclic amide derivatives.

Table 4: Synthesis of Amide Derivatives via Azide Coupling This table illustrates the formation of various N-substituted amides from an acyl azide intermediate and different amines.

| Acyl Azide Intermediate | Amine | Resulting Amide Derivative | Yield Range | Reference |

| 3-(2-(1-oxopropoxy)phenyl)acryloyl azide | Propylamine | N-propyl-3-(2-(1-oxopropoxy)phenyl)acrylamide | 63-81% | acs.org |

| 3-(2-(1-oxopropoxy)phenyl)acryloyl azide | Benzylamine | N-benzyl-3-(2-(1-oxopropoxy)phenyl)acrylamide | 63-81% | acs.org |

| 3-(2-(1-oxopropoxy)phenyl)acryloyl azide | Cyclohexylamine | N-cyclohexyl-3-(2-(1-oxopropoxy)phenyl)acrylamide | 63-81% | acs.org |

| 3-(2-(1-oxopropoxy)phenyl)acryloyl azide | Morpholine | (Morpholino)-3-(2-(1-oxopropoxy)phenyl)prop-2-en-1-one | 63-81% | acs.org |

Polymerization Science and Macromolecular Engineering of Acrylate Systems

Controlled Radical Polymerization Techniques Applied to Acrylates

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerizations (RDRP), have revolutionized the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comwikipedia.org These methods are particularly well-suited for acrylate (B77674) monomers.

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a vast range of monomers, including functional acrylates. sigmaaldrich.comwikipedia.org The process is mediated by a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). wikipedia.org The RAFT process allows for the synthesis of polymers with well-defined structures such as block copolymers, comb-like polymers, and star polymers. wikipedia.orgtandfonline.com

The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria, which allows for the controlled growth of polymer chains. acs.org Key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer and reaction conditions. sigmaaldrich.com For acrylates, dithiobenzoates and trithiocarbonates are commonly employed as CTAs. The polymerization kinetics typically show a linear increase in molecular weight with conversion and first-order kinetics with respect to the monomer concentration. tandfonline.com

Table 1: Representative Data for RAFT Polymerization of an Acrylate Monomer

| Entry | Monomer | CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | Methyl Acrylate | CDB | 200:1:0.2 | 4 | 85 | 17,200 | 18,500 | 1.15 |

| 2 | Ethyl Acrylate | CPDB | 300:1:0.1 | 6 | 92 | 27,800 | 29,100 | 1.12 |

| 3 | Butyl Acrylate | Trithiocarbonate | 500:1:0.2 | 5 | 88 | 56,400 | 54,200 | 1.18 |

Note: This table presents typical data for RAFT polymerization of common acrylates and serves as an illustrative example for the expected behavior of Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate. M = Monomer, CTA = Chain Transfer Agent, I = Initiator, Mn,th = Theoretical number-average molecular weight, Mn,exp = Experimental number-average molecular weight, Đ = Dispersity.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique used for the synthesis of well-defined polymers from a wide variety of monomers, including acrylates. cmu.eduwikipedia.org ATRP is based on a reversible atom transfer process catalyzed by a transition metal complex, typically copper-based. cmu.eduwikipedia.org This process establishes an equilibrium between active propagating radicals and dormant species, allowing for controlled polymer growth. acs.org

ATRP of acrylates can be conducted under various conditions, including at ambient temperature, by selecting the appropriate catalyst system. cmu.edu For instance, the use of multidentate amine ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6-TREN), can significantly accelerate the polymerization of acrylates while maintaining excellent control over the molecular weight and dispersity. cmu.edu The rate of ATRP is dependent on several factors, including the monomer, initiator, catalyst, and solvent. acs.orgcmu.edu

Table 2: Influence of Ligand on ATRP of Methyl Acrylate

| Entry | Ligand | [M]:[I]:[CuBr]:[L] | Temperature (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | dNbpy | 100:1:1:2 | 50 | 8 | 82 | 8,900 | 1.25 |

| 2 | PMDETA | 100:1:1:1 | 50 | 2 | 85 | 9,100 | 1.20 |

| 3 | Me6-TREN | 100:1:0.2:0.2 | 50 | 0.75 | 82 | 8,800 | 1.10 |

Note: This table illustrates the effect of different ligands on the ATRP of methyl acrylate, providing a reference for the potential polymerization behavior of this compound. M = Monomer, I = Initiator, L = Ligand.

Photoinitiated Polymerization and UV-Curing Dynamics of Acrylate Formulations

Photoinitiated polymerization, or UV curing, is a rapid and efficient method for converting liquid acrylate formulations into solid polymers. radtech.orgmdpi.com This technology is widely used in coatings, adhesives, and inks due to its high cure speed, low energy consumption, and solvent-free nature. diva-portal.org The process is initiated by a photoinitiator, which upon absorption of UV light, generates reactive species (free radicals or cations) that initiate the polymerization of the acrylate monomers and oligomers. mdpi.comradtech.org

The dynamics of UV curing are influenced by the composition of the formulation, including the type and concentration of the photoinitiator, monomers, and oligomers, as well as the irradiation conditions such as wavelength and intensity. diva-portal.orgresearchgate.net Acrylate-based formulations for UV curing often consist of binders (oligomers), monomers (reactive diluents), photoinitiators, and other additives. The choice of these components determines the final properties of the cured material, such as hardness, flexibility, and chemical resistance. radtech.orgmdpi.com Recent advancements have explored the use of short-wavelength UV-LEDs as an alternative to traditional mercury arc lamps for curing acrylate-based systems. diva-portal.org

Table 3: Comparison of UV Curing Light Sources for an Acrylate Formulation

| Light Source | Wavelength (nm) | Irradiance (mW/cm²) | Dose (mJ/cm²) | Acrylate Conversion (%) | Hardness (König) |

| Mercury Arc Lamp | Broad Spectrum | 1000 | 500 | 95 | 180 |

| UV-LED | 365 | 200 | 500 | 94 | 175 |

| UV-LED | 285 | 50 | 500 | 92 | 170 |

Note: This table provides a comparative overview of different UV light sources for the curing of a typical acrylate formulation. The data serves as a general reference for the UV curing of formulations containing this compound.

Copolymerization Strategies and Architectural Control

Copolymerization is a powerful strategy to create polymers with a wide range of properties by combining two or more different monomers. For acrylates, this allows for the fine-tuning of characteristics such as glass transition temperature, solubility, and mechanical strength.

Controlled radical polymerization techniques like RAFT and ATRP are exceptionally well-suited for the synthesis of both statistical and block copolymers with high precision. acs.orgnih.gov

Statistical Copolymers: In a statistical copolymer, the monomer units are arranged randomly along the polymer chain. These are typically synthesized by polymerizing a mixture of monomers. acs.org The properties of statistical copolymers are an average of the properties of the corresponding homopolymers, weighted by their composition.

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers. mdpi.com They are often synthesized by the sequential addition of monomers. mdpi.com For example, a macroinitiator can be formed from the polymerization of the first monomer, which is then used to initiate the polymerization of a second monomer, leading to a diblock copolymer. acs.org This approach allows for the creation of materials with unique phase-separated morphologies and properties. The synthesis of amphiphilic block copolymers, for instance, can be achieved using these methods. nih.gov

Table 4: Examples of Acrylate-Based Block Copolymers Synthesized via ATRP

| Block Copolymer | First Block (Mn, g/mol ) | Second Block | Final Mn ( g/mol ) | Đ (Mw/Mn) |

| p(tBA)-b-p(OMA) | p(tBA) (15,000) | p(OMA) | 28,750 | 1.20 |

| p(OMA)-b-p(tBA)-b-p(OMA) | p(tBA) (30,000) | p(OMA) | 75,900 | 1.14 |

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govchemrxiv.org They exhibit unique properties such as low viscosity, high solubility, and a lack of chain entanglement compared to their linear analogs. nih.govzonadepinturas.com

Several strategies have been developed to synthesize hyperbranched polymers from acrylates. One approach involves the use of an "inimer," a molecule that can act as both an initiator and a monomer. nih.gov Another method is the copolymerization of a conventional monomer with a branching agent, such as divinylbenzene. zonadepinturas.com More advanced techniques utilize specially designed monomers with hierarchical reactivity under living radical polymerization conditions to achieve dendritic hyperbranched polymers with controlled three-dimensional structures. nih.gov Controlled radical branching polymerization (CRBP) using water-soluble inibramers has also been shown to produce hyperbranched polyacrylates. nih.govacs.org

Table 5: Properties of Linear vs. Hyperbranched Acrylic Copolymers

| Property | Linear Copolymer | Hyperbranched Copolymer |

| Molecular Weight ( g/mol ) | High | Low to Moderate |

| Polydispersity Index (PDI) | > 2.0 | < 2.0 |

| Intrinsic Viscosity | High | Low |

| Solubility | Moderate | High |

| Film Formation | Entangled Network | Globular, Less Entangled |

Note: This table provides a general comparison of the properties of linear and hyperbranched acrylic copolymers, highlighting the distinct characteristics that can be expected from hyperbranched polymers based on this compound.

Structure-Property Relationships in Acrylate Polymers

The intricate relationship between the chemical architecture of acrylate monomers and the resultant physical and thermal properties of their corresponding polymers is a cornerstone of macromolecular engineering. By strategically modifying the monomer structure, it is possible to tailor polymer characteristics such as the glass transition temperature (Tg) and the lower critical solution temperature (LCST) to suit specific applications. Furthermore, the nature of the polymer chain ends plays a pivotal role in dictating the macroscopic behavior of the material. This section delves into these structure-property relationships with a focus on the anticipated effects of the unique structural motifs present in "this compound".

The molecular structure of the repeating unit in a polymer chain fundamentally governs its thermal and solution properties. Key factors include the rigidity of the polymer backbone, the size and polarity of the side chains, and the potential for intermolecular interactions.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains.

The structure of "this compound" suggests that its homopolymer would exhibit a relatively high Tg. This is primarily due to the presence of the bulky and rigid phenyl group attached to the acrylate backbone. Phenyl groups restrict segmental motion, thus requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. For comparison, poly(phenyl acrylate) has a reported Tg of 50 °C. rsc.orgrsc.org The substitution on the phenyl ring with a 1-oxopropoxy group is expected to further increase the Tg due to increased steric hindrance and potential for dipole-dipole interactions, which further impede chain mobility. Research on other polyacrylates has shown that bulky side groups tend to increase the Tg. youtube.com

The length and flexibility of the ester side chain also play a role. While longer, linear alkyl chains in poly(n-alkyl acrylate)s tend to decrease the Tg by increasing chain flexibility and free volume, the "1-oxopropoxy" group in "this compound" is relatively short and contains a polar carbonyl group, which could contribute to stronger intermolecular forces and a higher Tg. researchgate.net

The following table presents the glass transition temperatures of several acrylate polymers, illustrating the effect of different side groups.

| Polymer | Repeating Unit | Glass Transition Temperature (Tg) (°C) |

| Poly(ethyl acrylate) | -[CH2-CH(COOCH2CH3)]- | -24 sigmaaldrich.com |

| Poly(butyl acrylate) | -[CH2-CH(COOC4H9)]- | -54 sigmaaldrich.com |

| Poly(phenyl acrylate) | -[CH2-CH(COOC6H5)]- | 50 rsc.orgrsc.org |

| Poly(2-phenoxyethyl acrylate) | -[CH2-CH(COOCH2CH2OC6H5)]- | - |

Lower Critical Solution Temperature (LCST)

The Lower Critical Solution Temperature (LCST) is a phase behavior characteristic of some polymers in solution, where the polymer is soluble below the LCST and becomes insoluble upon heating. This phenomenon is driven by a delicate balance of enthalpy and entropy, particularly the disruption of hydrogen bonds between the polymer and the solvent. rsc.org

For a polymer to exhibit LCST behavior in an aqueous solution, it must possess a balance of hydrophilic and hydrophobic groups. rsc.org The structure of "this compound" is predominantly hydrophobic due to the phenyl ring and the ethyl ester group. The "1-oxopropoxy" group, while containing a polar carbonyl, is unlikely to impart sufficient hydrophilicity for the homopolymer to be water-soluble and exhibit a distinct LCST in water.

The table below illustrates how the LCST of ethylene (B1197577) glycol-based polymers can be tuned by altering the length of the hydrophilic side chain, demonstrating the principle of balancing hydrophilic and hydrophobic character.

| Polymer | Number of Ethylene Glycol Units | LCST (°C) |

| Poly(MEO2MA) | 2 | ~26 rsc.org |

| Poly(MEO3MA) | 3 | ~52 rsc.org |

| Poly(OEGMA) | 4-10 | 60-90 rsc.org |

The introduction of specific functional groups at the chain ends can influence various polymer properties, including thermal stability, melt viscosity, and self-assembly behavior. For instance, terminal functionalization of poly(alkyl acrylate)s with groups capable of forming hydrogen bonds has been shown to increase the melt viscosity at temperatures below the dissociation temperature of the hydrogen bonds. acs.orgelsevierpure.com This effect is also observable in thermal analysis, where low molar mass polystyrenes with hydrogen-bonding end groups exhibit glass transition temperatures consistent with a higher apparent molar mass. acs.orgelsevierpure.com

In the context of a polymer derived from "this compound," the introduction of different chain-end functionalities could be used to tailor its properties. For example:

Hydrophilic End-Groups: Attaching hydrophilic groups like hydroxyls or carboxylic acids could enhance the interaction of the polymer with polar surfaces or even induce self-assembly into micellar structures in certain solvents.

Reactive End-Groups: Introducing reactive functionalities such as vinyl or azide (B81097) groups would allow the polymer to be subsequently used in cross-linking reactions to form networks or to be grafted onto surfaces or other molecules.

Bulky End-Groups: Incorporating bulky end groups can affect the free volume of the polymer matrix and, consequently, its glass transition temperature.

The impact of chain-end functionality is often studied using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for the precise placement of specific chemical groups at the chain termini. acs.orgelsevierpure.com

The following table summarizes the potential effects of different types of chain-end functionalities on the properties of a hypothetical polymer of "this compound".

| Chain-End Functionality | Potential Impact on Polymer Properties |

| Hydrogen-Bonding Groups (e.g., Uracil, Amide) | Increased melt viscosity, potential for supramolecular assembly, possible increase in Tg. acs.orgelsevierpure.com |

| Hydrophobic Groups (e.g., Long Alkyl Chains) | Enhanced solubility in non-polar solvents, potential for altered surface properties. |

| Cross-linkable Groups (e.g., Allyl, Thiol) | Enables the formation of polymer networks with altered mechanical and thermal properties. rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

For instance, the ¹H NMR spectrum of the related compound, ethyl 3-phenylpropionate (B1229125), shows characteristic signals for the ethyl group protons—a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). The protons of the phenyl ring typically appear as a multiplet in the aromatic region, between 7.2 and 7.3 ppm. The methylene (B1212753) protons adjacent to the phenyl ring and the carbonyl group show signals around 2.9 and 2.6 ppm, respectively. In this compound, additional signals would be expected for the propoxy group and the acrylate (B77674) moiety, with the vinyl protons of the acrylate group appearing at more downfield shifts.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on analogous structures, as direct experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |

| Ethyl -CH₂ | ~4.2 | Quartet | ~7.1 |

| Propoxy -CH₃ | ~1.2 | Triplet | ~7.5 |

| Propoxy -CH₂ | ~2.6 | Quartet | ~7.5 |

| Acrylate =CH- | ~6.5 | Doublet | ~16.0 |

| Acrylate =CH-Ar | ~7.8 | Doublet | ~16.0 |

| Aromatic H | ~7.1 - 7.6 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique that provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the "counting" of non-equivalent carbons.

Based on data from similar structures like ethyl acrylate and other substituted phenylacrylates, the carbonyl carbons of the ester and propoxy groups in this compound are expected to resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The carbons of the aromatic ring would appear between 120 and 150 ppm, with the carbon bearing the propoxy group being the most deshielded. The olefinic carbons of the acrylate group would also be found in this region. The aliphatic carbons of the ethyl and propoxy groups would have signals at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on analogous structures, as direct experimental data is not available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~61 |

| Propoxy -CH₃ | ~9 |

| Propoxy -CH₂ | ~28 |

| Propoxy C=O | ~173 |

| Acrylate =CH | ~120 |

| Acrylate =CH-Ar | ~140 |

| Aromatic C | ~125-135 |

| Aromatic C-O | ~150 |

| Ester C=O | ~166 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Various ionization techniques can be employed for the analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and medium to large molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to produce a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, which would allow for the accurate determination of its molecular weight.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) is another soft ionization technique that is often used for the analysis of large, non-volatile, and thermally labile molecules. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize the analyte molecules. The resulting ions are then accelerated into a time-of-flight mass analyzer. While typically used for larger molecules, MALDI-TOF could potentially be used to analyze this compound, likely yielding a strong molecular ion peak.

High Resolution Mass Spectrometry (HRMS)

High Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated exact mass for a proposed chemical formula, HRMS can unequivocally confirm the elemental composition of this compound. For example, the calculated exact mass of ethyl 3-phenylpropionate (C₁₁H₁₄O₂) is 178.0994 Da. nih.gov HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions.

Table 3: Summary of Mass Spectrometry Data This table is for illustrative purposes, as direct experimental data is not available.

| Technique | Expected Ion | Information Obtained |

| ESI-MS | [M+H]⁺, [M+Na]⁺ | Molecular Weight Confirmation |

| MALDI-TOF | [M]⁺, [M+H]⁺, [M+Na]⁺ | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ or [M+Na]⁺ | Elemental Composition, Exact Mass |

Chromatographic and Separation Science

Chromatographic techniques are essential for assessing the purity and molecular characteristics of chemical compounds. For a monomer like this compound, these methods are primarily used to detect and quantify impurities, such as residual reactants, byproducts, or oligomers formed during synthesis and storage.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. While it is most commonly used for analyzing high-molecular-weight polymers, it is also highly effective for the high-resolution separation of monomers from any oligomeric species.

In a GPC/SEC analysis of this compound, the sample would be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. Larger molecules, like dimers or trimers, cannot enter the pores as easily as the smaller monomer and thus elute faster. The system is typically equipped with detectors like refractive index (RI) and ultraviolet (UV) detectors to quantify the eluting species.

The primary goal of this analysis would be to confirm the compound's purity. The resulting chromatogram would ideally show a single, sharp peak corresponding to the monomer. The presence of any additional peaks at earlier retention times would indicate the formation of oligomers. By calibrating the system with standards of known molecular weight, the molecular weight averages (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of these impurities can be determined. For a pure monomer, the PDI should be very close to 1.0.

Table 1: Illustrative GPC/SEC Data for a Monomer Purity Analysis (Note: This table represents hypothetical data for this compound to demonstrate the type of information obtained from GPC/SEC analysis.)

| Peak ID | Retention Time (min) | Molecular Weight (Mw, g/mol) | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 20.5 | 744 | 0.8 | Trimer |

| 2 | 21.8 | 496 | 2.1 | Dimer |

| 3 | 23.5 | 248 | 97.1 | Monomer |

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of small molecules and oligomers. capes.gov.br Different modes of CE, such as Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC), can be employed to characterize the purity and identify any low-level oligomeric species in a sample of this compound.

The separation in CE is based on the differential migration of analytes in an electric field. While the target monomer is neutral, MEKC can be used to separate it from other neutral impurities by adding a surfactant to the background electrolyte, which forms micelles that act as a pseudostationary phase. Separation occurs based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer. This technique is capable of resolving species with very similar structures, making it ideal for detecting dimers or trimers that may not be fully resolved by other chromatographic methods. capes.gov.brnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are used to elucidate the chemical structure and electronic properties of a molecule by probing its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The presence of two ester groups would result in strong carbonyl (C=O) stretching vibrations. The acrylate ester carbonyl typically appears at a slightly lower wavenumber than the phenyl ester due to conjugation. Other key signals would include the C=C stretch of the acrylate group, C-O stretching of the ester linkages, and various C-H stretches and bends for the aromatic ring and alkyl chains. The progress of polymerization reactions involving phenyl acrylate monomers can be monitored by observing the disappearance of the phenyl ester carbonyl absorption. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Propoxy Ester) | Stretch | 1750–1770 |

| C=O (Acrylate Ester) | Stretch | 1720–1740 |

| C=C (Aromatic) | Stretch | 1580–1600 |

| C=C (Acrylate) | Stretch | 1620–1640 |

| C-O (Ester) | Stretch | 1100–1300 |

| =C-H (Aromatic) | Bend (out-of-plane) | 750–850 (ortho-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the conjugated acrylate system. These groups absorb UV radiation, promoting electrons from π to π* orbitals. A closely related compound, ethyl cinnamate (B1238496) (ethyl 3-phenylacrylate), shows a strong absorption maximum (λmax) around 275-280 nm. nist.gov It is expected that this compound would exhibit a similar UV absorption profile, with a primary λmax in the UV region attributable to the π-π* transitions within the substituted aromatic ring and acrylate moiety.

Table 3: Illustrative UV-Vis Spectral Data based on an Analogous Compound (Ethyl Cinnamate) (Note: Data is for ethyl cinnamate in ethanol (B145695) and serves as an example of expected results.)

| Parameter | Value |

|---|---|

| λmax | ~278 nm |

| Molar Absorptivity (ε) | ~21,000 L mol⁻¹ cm⁻¹ |

| Solvent | Ethanol |

X-ray Diffraction and Crystallography for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. eurjchem.com

This information would confirm the molecule's conformation, including the planarity of the phenyl and acrylate groups and the orientation of the ethyl and propoxy substituents. Furthermore, the analysis reveals how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between aromatic rings, which govern the material's bulk properties. eurjchem.com

Table 4: Representative Crystallographic Data Categories from an XRD Experiment (Note: This table lists the types of parameters obtained from an X-ray crystal structure analysis, as no data is available for the specific title compound.)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the stability of a compound at elevated temperatures and its decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). For this compound, a TGA scan would reveal its thermal stability limit and decomposition profile. The resulting TGA curve plots percent weight loss versus temperature.

The decomposition of acrylate esters often occurs in multiple steps. For this compound, initial mass loss might correspond to the cleavage and volatilization of the ethyl and propoxy side chains, followed by the degradation of the main phenyl acrylate backbone at higher temperatures. researchgate.netnih.gov TGA results are often reported as the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate (T_max), which is the peak of the derivative thermogravimetric (DTG) curve. Studies on similar acrylate polymers show decomposition beginning over 250-300°C. researchgate.net

Table 5: Illustrative TGA Data for a Phenyl Acrylate-type Compound under Nitrogen (Note: This table presents plausible thermal decomposition data for this compound based on the behavior of similar esters.)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Fragment |

|---|---|---|---|

| 1 | 220–310 | ~29 | Propoxy group |

| 2 | 310–450 | ~45 | Ethyl acrylate moiety and backbone |

| Residue at 600°C | >600 | ~26 | Char |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature or time, while they are subjected to a controlled temperature program. This analysis provides valuable insights into the physical and chemical transitions that a substance undergoes upon heating or cooling, such as melting, crystallization, and glass transitions.

For the compound This compound , specific experimental data from Differential Scanning Calorimetry is not available in the public domain based on a comprehensive search of scientific literature. Detailed research findings, including specific transition temperatures (e.g., melting point, glass transition) and associated enthalpy changes for this particular molecule, have not been published.

To illustrate the type of data that DSC analysis would provide, a hypothetical data table is presented below. It is crucial to understand that these values are purely illustrative and not based on experimental measurements of this compound.

Hypothetical DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | --- | --- | --- |

| Crystallization (Tc) | --- | --- | --- |

In a typical DSC thermogram for a crystalline compound, one would expect to observe an endothermic peak corresponding to the melting of the material. The peak of this endotherm represents the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion. If the material were amorphous, a step-like change in the baseline would indicate the glass transition temperature (Tg). Exothermic peaks could indicate crystallization upon heating or cooling, or decomposition at higher temperatures.

The precise thermal behavior of this compound would be influenced by its molecular structure, including the ethyl acrylate group and the substituted phenyl ring, which affect its crystallinity and intermolecular forces. However, without experimental data, any discussion of its specific thermal properties remains speculative.

Computational Chemistry and Theoretical Modeling of Acrylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. archive.org It is particularly effective for calculating the properties of molecules like Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate to predict its reactivity. DFT methods are used to determine optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The energy of the HOMO is related to a molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. eurjchem.com A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the acrylate (B77674) and oxopropoxy groups, combined with the electron-donating potential of the phenyl ring, creates a complex electronic environment. DFT calculations can precisely map this, identifying sites susceptible to nucleophilic or electrophilic attack through analysis of the molecular electrostatic potential (MEP) and Fukui functions. nih.goveurjchem.com

Studies on related acrylate derivatives show that substituents significantly influence electronic properties and reactivity. mdpi.comresearchgate.net For example, DFT studies on a series of acrylates and methacrylates have been used to model their polymerizability, with the calculated rate constants for propagation generally mimicking experimental trends. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Related Acrylate and Phenyl Compounds This table presents typical data obtained from DFT calculations for molecules structurally related to this compound, illustrating the kinds of insights that would be sought for the target compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Source |

| 2-(2-(6-ethoxybenzothiazolyl)thio)ethyl acrylate | DFT/B3LYP | -6.04 | -1.78 | 4.26 | mdpi.com, researchgate.net |

| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | DFT/B3LYP/6-311G(d,p) | -6.69 | -1.33 | 5.36 | eurjchem.com |

| Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate | wb97xd/6-311+G(d,p) | -7.95 | -3.44 | 4.51 | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. studfile.netnih.gov For a flexible molecule like this compound, which has multiple rotatable bonds in its ethyl and propoxy side chains, MD simulations are essential for exploring its conformational landscape. studfile.net

An MD simulation would model the molecule, often surrounded by solvent molecules, and solve Newton's equations of motion for the system. This generates a trajectory of atomic positions and velocities over time. arxiv.org Analysis of this trajectory can reveal:

Stable Conformations: By monitoring dihedral angles, one can identify the most probable and lowest-energy conformations of the molecule in a given environment.

Intermolecular Interactions: In a simulated mixture with other monomers or in a solvent, MD can quantify interactions such as van der Waals forces and hydrogen bonding, which are crucial for understanding its behavior in solution and during the initial stages of polymerization. researchgate.net

Flexibility and Dynamics: The simulation can show how different parts of the molecule move and flex, which influences its ability to pack in a condensed phase or approach a growing polymer chain.

Automated MD workflows are becoming increasingly capable of setting up, running, and analyzing these complex simulations. arxiv.org Such an approach for this compound would provide a dynamic picture of how its structure influences its physical properties.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis in Acrylate Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate variations in the chemical structure of compounds with their reactivity. researchgate.netnih.gov In acrylate chemistry, QSRR models are developed to predict polymerization behavior, such as the rate of polymerization or chain-transfer constants, based on calculated molecular descriptors. researchgate.net

To develop a QSRR model for a series of phenyl acrylate derivatives including this compound, the following steps would be taken:

Descriptor Calculation: A wide range of numerical descriptors (e.g., electronic, steric, topological) would be calculated for each molecule in the series.

Model Generation: Statistical methods, such as multiple linear regression, are used to build an equation that links a set of descriptors to the observed reactivity.

Validation: The model's predictive power is tested on a set of compounds not used in its creation.

A study on the chain-transfer constants for styrene (B11656) polymerization successfully used QSRR to create correlations based on descriptors consistent with the proposed reaction mechanism. nih.gov For acrylates, DFT-calculated properties like HOMO/LUMO energies and atomic charges often serve as powerful descriptors for predicting polymerizability. researchgate.net

Table 2: Example Descriptors for a QSRR Model of Acrylate Reactivity This table outlines the types of descriptors that would be calculated for this compound to build a QSRR model.

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges on vinyl carbons | Governs susceptibility to radical attack and electrostatic interactions. |

| Steric | Molar volume, Surface area, Ovality | Influences the approach of a monomer to the growing polymer chain. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Encodes information about molecular size, shape, and branching. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to the stability of the monomer and the transition state. |

Computational Predictions of Spectroscopic Parameters

Computational methods, primarily DFT, can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and characterization. mdpi.com For this compound, computational prediction of its NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. Studies on related acrylate and phenyl-containing molecules have shown a strong correlation between calculated and experimental values. mdpi.comeurjchem.comacs.org For the target molecule, calculations would predict the chemical shifts for the vinyl protons, the aromatic protons, and the carbons in the carbonyl groups, which are highly characteristic.

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These can be scaled to better match experimental IR spectra, helping to assign specific bands, such as the C=O stretching vibrations from the two distinct ester groups and the C=C stretching of the acrylate moiety. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.com This is particularly relevant for conjugated systems like phenyl acrylates.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for a Related Acrylate Moiety This table demonstrates the typical accuracy of DFT calculations in predicting NMR spectra by comparing computed values to experimental data for similar functional groups.

| Carbon Atom | Experimental δ (ppm) in Acrylate Esters acs.org | Predicted δ (ppm) (Illustrative) |

| Ester C=O | 165.5 - 166.0 | 165.8 |

| Olefinic Cα | ~128 | 128.5 |

| Olefinic Cβ | ~131 | 130.9 |

| Methoxy C | 52.3 - 60.6 | 55.0 |

Hybrid Computational Fluid Dynamics (CFD) Models in Related Acrylate Systems

While the previously discussed methods focus on the molecular scale, Computational Fluid Dynamics (CFD) is used to model behavior at the reactor scale. gychbjb.com For the polymerization of acrylate monomers, CFD simulates fluid flow, heat transfer, and mass transfer within a polymerization reactor. engconfintl.orgresearchgate.net

Hybrid CFD models are particularly powerful as they integrate different modeling approaches to capture complex phenomena. mdpi.com For instance, in a fluidized bed reactor used for acrylate polymerization, a hybrid model might combine:

CFD: To model the bulk fluid dynamics of the gas and solid phases based on Navier-Stokes equations. gychbjb.com

Population Balance Models (PBM): To track the particle size distribution of the growing polymer particles, which is crucial for product quality. gychbjb.comengconfintl.org

Kinetic Models: To describe the rates of initiation, propagation, and termination of the polymerization reactions. dntb.gov.ua

Future Research Directions and Emerging Applications in Materials Science

Development of Novel Acrylate (B77674) Monomers with Tailored Reactivity Profiles

The performance of a polymer is fundamentally dictated by the structure and reactivity of its constituent monomers. The development of novel acrylate monomers with precisely controlled reactivity is a key area of research. For a monomer like Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate, its reactivity profile is influenced by several structural features.

The presence of secondary functional groups is known to dramatically improve the reactivity of acrylic monomers. uiowa.edu In the case of this compound, the ortho-substituted phenyl ring can influence the electronic properties of the acrylate double bond. The ester group (1-oxopropoxy) attached to the phenyl ring can exert both inductive and resonance effects, which can modulate the electron density of the vinyl group and, consequently, its susceptibility to polymerization.

Future research could systematically investigate the impact of the ortho-substituent on polymerization kinetics. By synthesizing a series of analogous monomers with varying ester groups (e.g., acetoxy, butoxy), a structure-reactivity relationship can be established. This would allow for the fine-tuning of the monomer's reactivity to suit specific polymerization techniques, such as UV-curing or controlled radical polymerization. researchgate.netosti.govunt.edu

Table 1: Hypothetical Reactivity Parameters of Substituted Phenyl Acrylate Monomers

| Monomer | Substituent at ortho-position | Predicted Relative Polymerization Rate | Potential Application |

| Ethyl 3-(2-hydroxyphenyl)acrylate | -OH | Moderate | Adhesion promoter |

| Ethyl 3-(2-methoxyphenyl)acrylate | -OCH3 | High | High-refractive-index polymers |

| This compound | -O-CO-CH2CH3 | Moderate-High | Responsive materials, coatings |

| Ethyl 3-(2-nitrophenyl)acrylate | -NO2 | Low | Precursor for functional polymers |

This table presents hypothetical data based on established principles of monomer reactivity.

Research in this area would also involve exploring one-pot synthesis methods for α-substituted acrylates, which could offer an efficient route to producing a library of novel monomers for screening. researchgate.net The goal is to design monomers that not only exhibit high reactivity but also contribute to enhanced polymer properties. nih.gov

Advanced Polymer Architectures and Responsive Materials from Acrylate Derivatives

The synthesis of polymers with complex architectures, such as branched, star-shaped, or hyperbranched structures, is a rapidly advancing field that allows for the creation of materials with unique properties. nih.govresearchgate.net The functional groups on this compound make it a promising candidate for the construction of such advanced polymer architectures.

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to create well-defined nano-objects from phenyl acrylate monomers, including spheres, worms, and vesicles. whiterose.ac.ukrsc.orgresearchgate.netbohrium.com The "1-oxopropoxy" group on this compound could be designed to be cleavable under specific conditions (e.g., pH or enzymatic action), allowing for the creation of "smart" or responsive materials. For example, a polymer synthesized from this monomer could release a specific molecule upon the cleavage of the ester bond, making it suitable for drug delivery applications. nih.govrsc.org

Furthermore, the phenyl ring and the ester group can impart stimuli-responsive behavior to the resulting polymer. For instance, the hydrophobicity of the polymer could be altered by changing the pH, leading to a material that can switch between a soluble and insoluble state. researchgate.netresearchgate.netucf.edu This could be exploited in applications such as sensors, actuators, and self-healing materials.

Table 2: Potential Stimuli-Responsive Behavior of Polymers from this compound

| Stimulus | Predicted Response | Potential Application |

| pH Change | Alteration in hydrophilicity/solubility | Drug delivery, smart coatings |

| Temperature | Change in chain conformation | Thermo-responsive surfaces |

| Enzymatic Action | Cleavage of the propoxy group, release of active molecules | Biomedical implants, biosensors |

| Light | Isomerization of the phenyl group (if modified) | Photo-switchable materials |

This table outlines hypothetical responsive behaviors based on the monomer's functional groups.

Integration of Acrylate Chemistry in Functional Composites and Coatings

Acrylate-based polymers are widely used in coatings and composites due to their excellent adhesion, weatherability, and versatility. researchgate.netruicoglobal.comresearchgate.net The unique structure of this compound could offer specific advantages in these applications. The phenyl group can enhance the thermal stability and mechanical properties of the polymer, while the ester group can improve adhesion to various substrates through hydrogen bonding or other intermolecular interactions.

In the realm of functional composites, this monomer could be copolymerized with other monomers to create a matrix with tailored properties. For instance, incorporating it into a polyurethane acrylate (PUA) system could lead to nanocomposite coatings with enhanced thermal stability and mechanical strength. acs.org The presence of the ester group could also facilitate better dispersion of inorganic fillers, such as functionalized graphene oxide, leading to materials with superior performance.

Future research could focus on formulating coatings with improved scratch resistance, anti-fouling properties, or self-healing capabilities. The ability of the "1-oxopropoxy" group to be potentially cleaved could be harnessed to design coatings that release biocides or corrosion inhibitors in response to environmental triggers.

Exploration of New Catalytic Systems for Acrylate Synthesis and Polymerization